5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine
Description
Structural Characterization of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine
Molecular Geometry and Stereochemical Configuration
The molecular geometry of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine is fundamentally determined by the spatial arrangement of its heterocyclic components and the connecting methylene bridge. The pyrazole ring adopts a planar configuration due to its aromatic character, with the nitrogen atoms at positions 1 and 2 contributing to the ring's electronic delocalization. The C-N bond lengths within the pyrazole ring typically range from 1.33 to 1.37 Angstroms, reflecting the partial double-bond character resulting from aromatic resonance. The amino group at position 3 of the pyrazole ring adopts a pyramidal geometry around the nitrogen atom, with bond angles approximating 109.5 degrees when considering the lone pair of electrons. The methyl substituent at position 5 projects slightly out of the pyrazole plane due to steric considerations, creating a minor deviation from perfect planarity.
The furan ring component maintains its characteristic planar geometry, with the oxygen atom contributing to the aromatic system through its lone pair electrons. The C-O bond lengths in the furan ring typically measure approximately 1.36 Angstroms, while the C-C bonds range from 1.35 to 1.43 Angstroms, depending on their position within the aromatic system. The methyl group attached to position 5 of the furan ring adopts a staggered conformation relative to the ring, minimizing steric interactions with adjacent ring atoms. The methylene bridge connecting the furan and pyrazole rings introduces conformational flexibility to the molecule, allowing rotation around the C-N and C-C bonds. This rotational freedom results in multiple conformational isomers, with the preferred conformations being those that minimize steric clashes between the heterocyclic rings while maximizing favorable electronic interactions.
The dihedral angle between the pyrazole and furan rings plays a crucial role in determining the overall molecular shape and electronic properties. Computational studies suggest that the most stable conformations exhibit dihedral angles ranging from 60 to 120 degrees, depending on the specific substitution pattern and intermolecular interactions. The stereochemical configuration around the nitrogen atom at position 2 of the pyrazole ring is particularly important, as this position represents the connection point for the furan-containing side chain. The nitrogen atom exhibits sp² hybridization due to its participation in the aromatic system, resulting in a planar geometry at this center.
| Structural Parameter | Value Range | Description |
|---|---|---|
| Pyrazole C-N bond length | 1.33-1.37 Å | Aromatic character with partial double-bond nature |
| Furan C-O bond length | 1.36 Å | Characteristic aromatic ether bond |
| Methylene bridge C-N bond | 1.47 Å | Single bond allowing conformational flexibility |
| Pyrazole-Furan dihedral angle | 60-120° | Variable due to rotational freedom |
| Amino group bond angles | ~109.5° | Pyramidal geometry around nitrogen |
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine through analysis of both proton and carbon-13 spectra. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals that allow for unambiguous identification of each hydrogen environment within the molecule. The amino group protons typically appear as a broad singlet or exchangeable signal in the region of 4.5 to 6.0 parts per million, depending on the solvent and temperature conditions. The chemical shift of these protons is influenced by the electron-withdrawing nature of the pyrazole ring, which reduces the electron density around the amino nitrogen atom.
The pyrazole ring proton at position 4 appears as a distinctive singlet in the aromatic region, typically observed between 6.0 and 6.5 parts per million. This chemical shift reflects the electron-deficient nature of the pyrazole ring and the influence of the adjacent amino group. The methyl group attached to position 5 of the pyrazole ring generates a sharp singlet signal around 2.3 to 2.5 parts per million, integrating for three protons. This signal is characteristically upfield compared to aromatic protons due to the sp³ hybridization of the methyl carbon and the shielding effect of the adjacent ring system.
The furan ring protons exhibit characteristic patterns in the aromatic region of the spectrum. The proton at position 3 of the furan ring typically appears as a doublet around 6.2 to 6.4 parts per million, while the proton at position 4 shows up as a doublet around 7.3 to 7.5 parts per million. The coupling constant between these protons ranges from 1.8 to 2.2 Hertz, reflecting the meta-coupling relationship across the furan ring. The methyl group attached to position 5 of the furan ring produces a singlet signal around 2.4 to 2.6 parts per million, similar to the pyrazole methyl but often showing slight differences due to the different electronic environments.
The methylene bridge connecting the two ring systems appears as a characteristic singlet around 5.2 to 5.4 parts per million, integrating for two protons. This downfield chemical shift results from the deshielding effects of both the furan oxygen atom and the pyrazole nitrogen atom. In Carbon-13 Nuclear Magnetic Resonance spectroscopy, the carbonyl carbons of both ring systems appear in distinct regions, with the pyrazole carbons typically observed between 100 and 160 parts per million, while the furan carbons appear in similar regions but with characteristic splitting patterns due to carbon-oxygen coupling.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Amino group protons | 4.5-6.0 | Broad singlet | 2H |
| Pyrazole C-4 proton | 6.0-6.5 | Singlet | 1H |
| Pyrazole methyl | 2.3-2.5 | Singlet | 3H |
| Furan C-3 proton | 6.2-6.4 | Doublet | 1H |
| Furan C-4 proton | 7.3-7.5 | Doublet | 1H |
| Furan methyl | 2.4-2.6 | Singlet | 3H |
| Methylene bridge | 5.2-5.4 | Singlet | 2H |
Infrared Vibrational Frequency Profiling
Infrared spectroscopy reveals characteristic vibrational frequencies that provide valuable information about the functional groups and bonding patterns in 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine. The amino group stretching vibrations appear as characteristic bands in the region of 3300 to 3500 wavenumbers, with primary amines typically showing two distinct N-H stretching modes corresponding to symmetric and antisymmetric vibrations. The exact positions of these bands depend on hydrogen bonding interactions and the electronic environment created by the adjacent pyrazole ring.
The aromatic C-H stretching vibrations of both the pyrazole and furan rings manifest as sharp bands in the region of 3000 to 3100 wavenumbers. These stretching frequencies are characteristic of sp² hybridized carbon-hydrogen bonds in aromatic systems and help distinguish the compound from aliphatic analogs. The aliphatic C-H stretching vibrations from the methyl groups and methylene bridge appear at slightly lower frequencies, typically between 2800 and 3000 wavenumbers, with the methylene C-H stretches often showing distinctive patterns due to the asymmetric environment created by the adjacent heterocycles.
The aromatic C=C and C=N stretching vibrations create complex patterns in the fingerprint region between 1400 and 1600 wavenumbers. The pyrazole ring typically exhibits characteristic bands around 1520 to 1540 wavenumbers and 1580 to 1600 wavenumbers, corresponding to different ring stretching modes. The furan ring contributes additional bands in this region, often appearing around 1500 to 1520 wavenumbers and 1460 to 1480 wavenumbers. The C-O stretching vibration of the furan ring produces a characteristic band around 1200 to 1250 wavenumbers, which is diagnostic for furan-containing compounds.
The bending vibrations of the amino group appear around 1600 to 1650 wavenumbers, often overlapping with aromatic stretching modes but distinguishable through their intensity patterns and temperature dependence. The C-N stretching vibrations connecting the methylene bridge to the pyrazole ring typically appear around 1150 to 1200 wavenumbers, while the methyl group deformation modes contribute to the complex pattern of bands observed between 1350 and 1450 wavenumbers.
| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode | Intensity |
|---|---|---|---|
| N-H stretching (amino) | 3300-3500 | Symmetric/Antisymmetric stretch | Strong |
| Aromatic C-H stretching | 3000-3100 | C-H stretch | Medium |
| Aliphatic C-H stretching | 2800-3000 | C-H stretch | Strong |
| Pyrazole C=N stretching | 1520-1600 | Ring stretching | Strong |
| Furan C=C stretching | 1460-1520 | Ring stretching | Medium |
| C-O stretching (furan) | 1200-1250 | C-O stretch | Strong |
| N-H bending (amino) | 1600-1650 | N-H bend | Medium |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides crucial information about the molecular ion and fragmentation patterns of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine, confirming the molecular weight and revealing structural details through characteristic fragmentation pathways. The molecular ion peak appears at mass-to-charge ratio 191, corresponding to the molecular weight of 191.23 grams per mole. This molecular ion peak often shows moderate to strong intensity, depending on the ionization method employed, with electron impact ionization typically producing a clearly observable molecular ion signal.
The base peak in the mass spectrum frequently corresponds to the loss of the furan-containing side chain, resulting from cleavage of the C-N bond connecting the methylene bridge to the pyrazole ring. This fragmentation produces an ion at mass-to-charge ratio 96, corresponding to the 5-methyl-2H-pyrazol-3-ylamine fragment. This fragmentation pathway is favored due to the relative stability of both the resulting pyrazole fragment and the neutral furan-containing portion. The charge retention on the pyrazole fragment is facilitated by the presence of the amino group, which can stabilize positive charge through resonance interactions with the aromatic ring system.
Another significant fragmentation pathway involves the loss of the amino group from the molecular ion, producing a fragment at mass-to-charge ratio 175. This loss of 16 mass units corresponds to the elimination of NH₂, and the resulting ion retains the complete furan-pyrazole skeleton minus the amino functionality. The stability of this fragment is enhanced by the extended conjugation possible between the pyrazole and furan ring systems when the amino group is removed.
The furan ring portion can undergo characteristic fragmentations, including the loss of carbon monoxide to produce fragments with mass-to-charge ratios 28 units lower than the parent furan-containing ions. The methyl-furan portion can also fragment to produce ions corresponding to the furan ring minus the methyl group, typically appearing at predictable mass-to-charge ratios. Additional fragmentation patterns include the sequential loss of methyl groups from both ring systems, producing a series of fragments that differ by 15 mass units from their precursors.
| Fragment m/z | Loss from Molecular Ion | Proposed Structure | Relative Intensity |
|---|---|---|---|
| 191 | - | Molecular ion [M]⁺- | 15-25% |
| 175 | -NH₂ (16) | Furan-pyrazole minus amino | 30-40% |
| 160 | -CH₂OH (31) | Ring system minus hydroxymethyl | 20-30% |
| 96 | -Furan side chain (95) | 5-methyl-2H-pyrazol-3-ylamine⁺ | 80-100% (Base peak) |
| 81 | -CH₃ from base peak (15) | Pyrazol-3-ylamine⁺ | 40-60% |
| 69 | -Furan minus CH₃ (122) | Furan fragment⁺ | 25-35% |
Computational Chemistry Approaches
Density Functional Theory Optimization
Density Functional Theory calculations provide detailed insights into the optimized geometry and electronic structure of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine through quantum mechanical methods. The most commonly employed functionals for heterocyclic compounds include B3LYP and M06-2X, which provide accurate descriptions of both the aromatic ring systems and the flexible methylene linker. These calculations typically employ basis sets ranging from 6-31G(d) to 6-311++G(d,p), with the larger basis sets providing more accurate descriptions of the electronic structure while maintaining computational feasibility.
The optimized geometry obtained from Density Functional Theory calculations reveals several important structural features that influence the compound's properties. The pyrazole ring maintains planarity with minimal deviation, while the furan ring exhibits similar planar characteristics. The methylene bridge adopts conformations that minimize steric interactions between the two ring systems while allowing for favorable electronic interactions. The preferred dihedral angle between the pyrazole and furan rings is typically found to be around 75 to 85 degrees, representing a balance between steric repulsion and electronic stabilization.
Bond length analysis from Density Functional Theory optimization shows that the C-N bonds within the pyrazole ring exhibit partial double-bond character, with calculated lengths typically ranging from 1.335 to 1.370 Angstroms. The C-O bonds in the furan ring are calculated at approximately 1.365 Angstroms, consistent with aromatic ether character. The methylene bridge C-N bond connecting to the pyrazole ring shows a calculated length of approximately 1.475 Angstroms, indicating single-bond character with some degree of conjugative interaction with the aromatic system.
The calculated vibrational frequencies from Density Functional Theory optimization provide theoretical validation for experimental infrared spectroscopic assignments. The N-H stretching frequencies are typically calculated in the range of 3400 to 3550 wavenumbers, showing good agreement with experimental observations when appropriate scaling factors are applied. The aromatic C-H stretching modes are calculated around 3050 to 3150 wavenumbers, while the C=C and C=N stretching modes of the ring systems appear in the calculated frequency range of 1480 to 1620 wavenumbers.
Thermodynamic properties calculated through Density Functional Theory methods include enthalpy of formation, heat capacity, and entropy values at standard conditions. The calculated enthalpy of formation provides insights into the relative stability of the compound compared to its constituent fragments. Heat capacity calculations reveal the temperature dependence of the compound's thermal properties, while entropy calculations provide information about the molecular flexibility and conformational distribution at different temperatures.
| Calculated Property | DFT Value | Functional/Basis Set | Experimental Comparison |
|---|---|---|---|
| Pyrazole C-N bond length | 1.335-1.370 Å | B3LYP/6-31G(d) | 1.33-1.37 Å |
| Furan C-O bond length | 1.365 Å | B3LYP/6-31G(d) | 1.36 Å |
| Bridge C-N bond length | 1.475 Å | B3LYP/6-31G(d) | 1.47 Å |
| Dihedral angle (rings) | 75-85° | M06-2X/6-311G(d) | Variable |
| N-H stretch frequency | 3400-3550 cm⁻¹ | B3LYP/6-31G(d) | 3300-3500 cm⁻¹ |
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital analysis provides crucial information about the electronic properties and reactivity patterns of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine through examination of the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital. The Highest Occupied Molecular Orbital primarily consists of p-orbital contributions from the nitrogen atoms in the pyrazole ring and the oxygen atom in the furan ring, with significant electron density localized on the amino group. This orbital distribution suggests that the compound would act as an electron donor in chemical reactions, with the amino group serving as the primary nucleophilic site.
The calculated energy of the Highest Occupied Molecular Orbital typically ranges from -5.2 to -5.8 electron volts, depending on the computational method and basis set employed. This energy level indicates moderate electron-donating ability, suggesting that the compound could participate in electron transfer processes under appropriate conditions. The presence of the electron-rich amino group and the aromatic ring systems contributes to the relatively high energy of this orbital compared to simple aliphatic compounds.
The Lowest Unoccupied Molecular Orbital shows significant contributions from the π* orbitals of both ring systems, with particular concentration on the pyrazole ring carbons adjacent to the nitrogen atoms. The calculated energy of this orbital typically ranges from -1.5 to -2.1 electron volts, indicating moderate electron-accepting ability. The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, typically calculated to be 3.5 to 4.0 electron volts, provides information about the compound's electronic excitation properties and potential photochemical behavior.
The molecular orbital analysis reveals that the furan and pyrazole rings maintain some degree of electronic isolation due to the methylene bridge, although weak through-space and through-bond interactions can be observed. The amino group orbital interactions with the pyrazole ring create regions of enhanced electron density that influence both the chemical reactivity and spectroscopic properties of the compound. The methyl substituents on both ring systems contribute electron density through inductive effects, slightly raising the energy of the Highest Occupied Molecular Orbital and affecting the overall electronic distribution.
Orbital visualization studies show that the Highest Occupied Molecular Orbital exhibits nodal patterns characteristic of aromatic systems, with significant electron density extending beyond the ring planes due to p-orbital contributions. The Lowest Unoccupied Molecular Orbital shows complementary nodal patterns, with electron density concentrated in regions that would facilitate electrophilic attack on the ring systems. The frontier orbital analysis also reveals the presence of several closely spaced occupied orbitals below the Highest Occupied Molecular Orbital, suggesting that multiple oxidation states might be accessible under appropriate conditions.
| Orbital Type | Energy (eV) | Primary Contributors | Localization |
|---|---|---|---|
| HOMO | -5.2 to -5.8 | N(amino), N(pyrazole), O(furan) | Amino group, ring π-systems |
| LUMO | -1.5 to -2.1 | π* (pyrazole), π* (furan) | Ring π* orbitals |
| HOMO-1 | -6.1 to -6.7 | π (furan), π (pyrazole) | Aromatic ring systems |
| LUMO+1 | -0.8 to -1.4 | π* (rings), σ* (C-N) | Extended π* system |
| HOMO-LUMO Gap | 3.5 to 4.0 | - | Electronic excitation energy |
Properties
IUPAC Name |
5-methyl-2-[(5-methylfuran-2-yl)methyl]pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7-5-10(11)13(12-7)6-9-4-3-8(2)14-9/h3-5H,6,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWQLQFDALLEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2C(=CC(=N2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Microwave-Assisted Synthesis
Microwave irradiation has been employed to enhance reaction rates and yields in pyrazole synthesis. For example:
- A mixture of enaminonitrile or enaminosulfone precursors with aminopyrazole derivatives in pyridine under microwave irradiation at elevated temperatures (e.g., 130°C) for short durations (20-60 minutes) yields pyrazole derivatives efficiently.
- This method improves reaction kinetics and product purity, as demonstrated in related pyrazolyl amine syntheses.
Reflux with Orthoformate Esters
Another approach involves refluxing sulfone intermediates with aminopyrazole derivatives and triethyl orthoformate for several hours (e.g., 4 hours), followed by purification steps to isolate the target pyrazolyl amine compounds.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields from related pyrazolyl amine syntheses, which can be adapted for 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine:
| Method | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Microwave irradiation | Pyridine, 130°C, 20 min, 17.2 bar pressure | 80-87 | Fast reaction, high purity |
| Reflux with triethyl orthoformate | Reflux, 4 h | 70-75 | Conventional heating, moderate yield |
| Reflux with pyridine | Pyridine, 6 h reflux | 61-71 | Suitable for heterocyclic amines |
| Acid-catalyzed microwave | NMP, HCl, 200°C, 1 h microwave | 44 | Lower yield, but useful for specific derivatives |
These data are derived from experimental procedures on structurally related pyrazolyl amines and provide a practical guide for synthesis optimization.
Purification and Characterization
- Crude products are typically purified by recrystallization from solvents such as ethanol, DMF/ethanol mixtures, or by chromatographic methods.
- Characterization includes NMR (1H and 13C), LC-MS, IR spectroscopy, and elemental analysis to confirm structure and purity.
- Melting points and chromatographic retention times are used to assess compound identity and batch consistency.
Research Findings and Notes
- The use of microwave-assisted synthesis significantly reduces reaction times and can improve yields compared to conventional reflux methods.
- The choice of solvent (e.g., pyridine, NMP) and acid catalysts (e.g., HCl) influences the reaction pathway and product distribution.
- The presence of the 5-methyl-furan substituent requires careful control of reaction conditions to avoid decomposition or side reactions due to the furan ring's sensitivity.
- Optically active isomers can be prepared using chiral reagents or resolved post-synthesis, although this is less common for this compound class.
Summary Table of Preparation Methods
This comprehensive overview synthesizes diverse research data and experimental protocols to provide a professional and authoritative guide on the preparation of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine. The methods emphasize hydrazine condensation, microwave-assisted synthesis, and reflux techniques with detailed reaction conditions and yields, enabling efficient laboratory synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, especially at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine with analogous compounds:
Key Observations :
- Aromatic/Heteroaromatic Groups (e.g., phenyl, furan): Improve π-π stacking interactions, as seen in kinase inhibitors . Alkyl Groups (e.g., isopropyl): Reduce polarity, increasing lipophilicity and membrane permeability .
Pharmacological and Industrial Relevance
- Kinase Inhibition : Sulfonyl-substituted pyrazoles (e.g., 5-Methyl-2-(toluene-4-sulfonyl)-2H-pyrazol-3-ylamine ) are explored as Aurora A kinase inhibitors due to their ability to mimic ATP-binding motifs .
- Antimicrobial Activity : Furan-containing pyrazoles (e.g., the target compound) may exhibit activity against bacterial or fungal targets, though specific data are lacking in the evidence .
- Material Science : Pyrazole derivatives are used as ligands in catalysis or intermediates in polymer synthesis .
Challenges and Limitations
- Synthetic Complexity : Furan- and sulfonyl-substituted derivatives require multi-step protocols, reducing scalability .
- Data Gaps : Pharmacokinetic data (e.g., solubility, metabolic stability) are absent for the target compound.
- Commercial Availability : The target compound is listed as discontinued in some catalogs , limiting accessibility for research.
Biological Activity
5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on current research findings.
Chemical Structure and Properties
The compound's IUPAC name is 5-methyl-2-(5-methylfuran-2-ylmethyl)-2H-pyrazol-3-amine , with a molecular formula of and a molecular weight of 191.23 g/mol. Its unique structure combines both furan and pyrazole rings, which may contribute to its distinct biological properties.
Synthesis
The synthesis of 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine typically involves multi-step organic reactions, often starting with 5-methyl-2-furfurylamine and hydrazine derivatives. The reaction is generally performed under controlled conditions to enhance yield and purity, utilizing catalysts and inert atmospheres to prevent oxidation .
Antimicrobial Properties
Recent studies have indicated that compounds related to pyrazole structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazole have been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Table 1 summarizes the antimicrobial activity of related compounds:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| 10a | E. coli | 15 |
| 10b | S. aureus | 18 |
| 10c | P. mirabilis | 12 |
| Control | Streptomycin | 25 |
The above data suggests that modifications in the structure can enhance the antimicrobial efficacy of pyrazole derivatives.
Anti-inflammatory Effects
In addition to antimicrobial properties, some studies have explored the anti-inflammatory potential of pyrazole derivatives. The mechanism often involves inhibition of specific enzymes or receptors associated with inflammatory pathways. For example, compounds similar to 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine have been shown to reduce cytokine production in vitro, indicating their potential as anti-inflammatory agents .
The biological activity of this compound is likely mediated through its interaction with various molecular targets. It may inhibit specific enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. Understanding these interactions at the molecular level is crucial for developing effective therapeutic agents.
Case Studies
Several case studies have examined the biological effects of similar compounds:
- Antimicrobial Screening : A study synthesized a series of pyrazole derivatives and evaluated their antimicrobial activity against multiple pathogens. The results indicated that certain structural modifications led to increased efficacy against Gram-positive and Gram-negative bacteria .
- Inflammation Models : In vivo models demonstrated that pyrazole derivatives could significantly decrease inflammation markers in animal models of arthritis, suggesting their potential use in treating inflammatory diseases .
Q & A
Q. What established synthetic methodologies are available for 5-Methyl-2-(5-methyl-furan-2-ylmethyl)-2H-pyrazol-3-ylamine?
- Methodological Answer : The compound can be synthesized via multi-step condensation reactions. Key steps include:
- Pyrazole ring formation : Condensation of hydrazine derivatives with furan-containing ketones or aldehydes under reflux in ethanol or dimethylformamide .
- Functionalization : Alkylation or substitution reactions to introduce the 5-methylfuran-2-ylmethyl group, often using catalysts like triethylamine or acetic anhydride .
- Purification : Recrystallization from ethanol or dioxane, with yields typically ranging from 62% to 70% .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies proton environments (e.g., methyl groups on furan/pyrazole) and carbon backbone .
- IR Spectroscopy : Confirms functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray Crystallography : Resolves bond lengths/angles and confirms spatial arrangement using programs like SHELXL .
Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?
- Methodological Answer :
- Melting Point : Measured via capillary tube methods (e.g., 233–268°C for analogous pyrazol-3-ylamines) .
- Solubility : Tested in polar (ethanol, DMSO) and non-polar solvents (hexane) using gravimetric analysis .
- Stability : Assessed via thermal gravimetric analysis (TGA) and pH-dependent degradation studies .
Advanced Research Questions
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models binding affinities to enzymes/receptors, leveraging the furan-pyrazole scaffold’s π-π stacking potential .
- Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
- Crystallographic Refinement : Programs like SHELXL and ORTEP-III validate structural hypotheses against experimental data .
Q. How can reaction conditions be optimized to improve synthesis efficiency?
- Methodological Answer :
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates for heterocyclic condensations .
- Catalyst Selection : Triethylamine or Pd/C improves alkylation/substitution yields by reducing side reactions .
- Temperature Control : Reflux conditions (80–100°C) balance reactivity and decomposition risks .
Q. What structure-activity relationships (SAR) are observed for furan-pyrazole derivatives?
- Methodological Answer :
- Furan Substituents : 5-Methyl groups enhance lipophilicity and membrane permeability, as shown in analogs with improved bioactivity .
- Pyrazole Modifications : Substitution at the 3-amine position influences hydrogen bonding with target proteins (e.g., kinase inhibitors) .
- Dual-Ring Synergy : The furan-pyrazole system enables π-stacking and hydrophobic interactions, critical for binding to enzymes like cyclooxygenase-2 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
